An In-depth Technical Guide to the Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol from Pentaerythritol
An In-depth Technical Guide to the Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol from Pentaerythritol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol, also known as tribromoneopentyl alcohol (TBNPA), from pentaerythritol (B129877). This compound is a valuable reactive flame retardant and a versatile synthetic intermediate in the development of pharmaceuticals and complex molecular architectures.[1][2][3] This document details various synthetic methodologies, presents quantitative data in a structured format, provides detailed experimental protocols, and includes process diagrams for clarity.
Reaction Overview
The synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol involves the substitution of three of the four hydroxyl groups of pentaerythritol with bromine atoms. This transformation is typically achieved through bromination using various reagents under controlled conditions.[4] The general reaction is as follows:
Pentaerythritol → 3-Bromo-2,2-bis(bromomethyl)propanol
Common brominating agents include hydrogen bromide (HBr), phosphorus tribromide (PBr₃), or a combination of bromine and a reducing agent to generate HBr in situ.[5][6][7] The choice of reagent and reaction conditions can significantly impact the yield, purity, and by-product profile.[5]
Synthetic Methodologies
Several methods for the synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol have been reported. The primary approaches are summarized below:
-
Using Hydrogen Bromide (HBr) with a Carboxylic Acid Catalyst: This is a common method where pentaerythritol is reacted with HBr in the presence of an aliphatic carboxylic acid, such as acetic acid, which can act as both a catalyst and a solvent.[6][8] The reaction temperature is typically maintained between 85°C and 135°C.[6] While effective, this method can lead to the formation of a mixture of mono-, di-, and tri-brominated products, as well as acetate (B1210297) esters as by-products, which may necessitate a subsequent hydrolysis step.[5][6][9]
-
Using Phosphorus Tribromide (PBr₃): This method offers higher reactivity and selectivity, with all three bromine atoms of PBr₃ capable of replacing hydroxyl groups.[5] The reaction is often carried out in a non-reactive solvent like tetrachloroethylene (B127269). A stepwise addition of PBr₃ at incrementally increasing temperatures can improve the yield of the desired tribrominated product.[5]
-
In Situ Generation of Hydrogen Bromide: An alternative approach involves the in situ generation of HBr from the reaction of bromine with a reducing agent, such as sulfur powder, in an organic acid solvent like acetic acid.[7][10] This method can achieve high yields and purity following a multi-step workup procedure.[10]
Quantitative Data Summary
The following table summarizes quantitative data from a reported high-yield synthesis protocol.
| Parameter | Value | Reference |
| Reactants | ||
| Pentaerythritol | 2.0 mol (272.3 g) | [10] |
| Bromine | 4.0 mol (639.2 g) | [10] |
| Sulfur Powder | 1.5 mol (48.1 g) | [10] |
| Acetic Acid (Solvent) | 22.67 mol (1361.5 g) | [10] |
| Reaction Conditions | ||
| Bromine Addition Temperature | < 50°C | [10] |
| Reaction Temperature | 120°C | [10] |
| Reaction Time | 6 hours | [10] |
| Workup & Purification | ||
| Alcoholysis Reagent | Methanol (B129727) (975 mL) | [10] |
| Alcoholysis Temperature | 80°C | [10] |
| Alcoholysis Time | 2 hours | [10] |
| Neutralizing Agent | 10% Sodium Carbonate Solution | [10] |
| Crystallization Solvent | n-Pentane (585 mL) | [10] |
| Results | ||
| Yield | 93% (604.2 g) | [10] |
| Purity (by GC) | 99.6% | [10] |
Experimental Protocols
Detailed methodologies for key synthesis experiments are provided below.
Safety Precaution: The synthesis should be conducted in a well-ventilated fume hood. Hydrogen bromide, phosphorus tribromide, and bromine are corrosive and toxic.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. 3-Bromo-2,2-bis(bromomethyl)propanol is a suspected carcinogen.
Protocol 1: Synthesis via In Situ HBr Generation (from Bromine and Sulfur)
This protocol is based on a high-yield procedure reported in the literature.[7][10]
Materials:
-
Pentaerythritol (272.3 g, 2.0 mol)
-
Sulfur powder (48.1 g, 1.5 mol)
-
Acetic acid (1361.5 g, 22.67 mol)
-
Liquid bromine (639.2 g, 4.0 mol)
-
Methanol (975 mL)
-
10% aqueous sodium carbonate solution
-
n-Pentane (585 mL)
-
Multi-neck round-bottom flask, dropping funnel, condenser, mechanical stirrer, heating mantle
Procedure:
-
Reaction Setup: In a suitable multi-neck round-bottom flask, add pentaerythritol (272.3 g), sulfur powder (48.1 g), and acetic acid (1361.5 g).
-
Reagent Addition: With stirring, add liquid bromine (639.2 g) dropwise, ensuring the internal temperature does not exceed 50°C.
-
Reaction: After the addition is complete, slowly heat the mixture to 120°C and maintain stirring for 6 hours.
-
Solvent Removal: Cool the reaction to 80°C. Recover the acetic acid and hydrobromic acid by distillation under reduced pressure.
-
Alcoholysis: Add methanol (975 mL) to the residue and heat at 80°C for 2 hours to perform alcoholysis.
-
Purification: Recover methanol and methyl acetate by distillation under reduced pressure. Cool the residue to 50°C and add 1000 mL of water.
-
Neutralization: Adjust the pH of the system to 7.0-8.0 using a 10% sodium carbonate aqueous solution while maintaining the temperature at 50°C with stirring for 30 minutes.
-
Crystallization: Cool the mixture and add n-pentane (585 mL). Stir for 30 minutes and then separate the organic phase.
-
Isolation: Cool the organic phase to 0°C to precipitate the product as white crystals. Filter the crystals, and dry them at 50°C for 6 hours to obtain 3-Bromo-2,2-bis(bromomethyl)propanol.
Protocol 2: Synthesis using Phosphorus Tribromide (PBr₃)
This protocol is a generalized procedure based on established methods for using PBr₃.[5]
Materials:
-
Pentaerythritol (0.2 mol)
-
Phosphorus tribromide (PBr₃)
-
Tetrachloroethylene (200 mL)
-
Methanol (1.5 mol)
-
Four-neck round-bottom flask, condenser, mechanical stirrer, heating mantle
Procedure:
-
Initial Setup: Suspend pentaerythritol (0.2 mol) in tetrachloroethylene (200 mL) in a four-necked flask.
-
First PBr₃ Addition: Heat the mixture to 100°C and slowly add the first portion of PBr₃ (0.2 mol). Allow the reaction to proceed for 5 hours.
-
Second PBr₃ Addition: Increase the temperature to 115°C and add the second portion of PBr₃. Continue the reaction for another 5 hours.
-
Third PBr₃ Addition: Raise the temperature to 130°C and add the final portion of PBr₃. Maintain the reaction for 5 hours.
-
Work-up: Distill off the tetrachloroethylene under reduced pressure to obtain the intermediate product.
-
De-esterification: Add methanol (1.5 mol) to the intermediate and reflux at 70°C for 5 hours.
-
Purification: Filter the reaction mixture and wash the filter cake with water until the filtrate is neutral. Dry the filter cake to obtain the final product.
Visualizations
The following diagrams illustrate the chemical reaction pathway and a general experimental workflow.
Caption: Chemical synthesis pathway from pentaerythritol.
Caption: General experimental workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Eco-Friendly Flame Retardant Solutions: Why Tribromoneopentyl Alcohol Stands Out - Industry news - News [rixingxincai.com]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. US3932541A - Process for the preparation of brominated pentaerythritols - Google Patents [patents.google.com]
- 7. CN110903163A - Preparation method of tribromoneopentyl alcohol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. US4873377A - Preparation of dibromoneopentyl glycol - Google Patents [patents.google.com]
- 10. 3-Bromo-2,2-bis(bromomethyl)propanol synthesis - chemicalbook [chemicalbook.com]
